molecular formula C22H28N4O2 B6475873 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide CAS No. 2640835-35-2

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide

Cat. No.: B6475873
CAS No.: 2640835-35-2
M. Wt: 380.5 g/mol
InChI Key: DCODECVUVJNGQZ-UHFFFAOYSA-N
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Description

The compound contains a cyclohexene ring, which is a six-membered ring with one double bond, making it an unsaturated cyclic hydrocarbon . It also contains an ethanediamide group, which is a type of amide. Amides are common in a variety of biological and synthetic compounds .


Molecular Structure Analysis

The molecular structure would be largely defined by the cyclohexene and ethanediamide moieties. The cyclohexene ring can exist in a chair conformation, which is generally the most stable form. The ethanediamide group would likely participate in hydrogen bonding and other polar interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The double bond in the cyclohexene ring could participate in addition reactions, while the amide group could undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its precise molecular structure. Factors such as the presence of polar groups, the compound’s size and shape, and its overall charge would all influence properties like solubility, melting point, and reactivity .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a particular chemical reaction), it’s difficult to predict the mechanism of action. The compound’s behavior would depend on its environment and the other molecules present .

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research could involve studying the compound’s reactivity, its potential uses, and its behavior in biological systems. Computational chemistry techniques could also be used to predict some of its properties .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-26-20(13-16-25-26)19-9-7-18(8-10-19)12-15-24-22(28)21(27)23-14-11-17-5-3-2-4-6-17/h5,7-10,13,16H,2-4,6,11-12,14-15H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCODECVUVJNGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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